3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
“3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methoxyphenyl, methyl, thiophenyl, and trifluoroacetyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the trifluoroacetyl moiety.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of treatments for neurological disorders or cancer.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different substituents.
Trifluoroacetyl-containing compounds: Molecules that include the trifluoroacetyl group, known for its electron-withdrawing properties.
Uniqueness
The uniqueness of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23F3N2O3S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H23F3N2O3S/c1-15-5-10-19-21(12-15)32(26(34)27(28,29)30)25(23-4-3-11-36-23)24-20(31-19)13-17(14-22(24)33)16-6-8-18(35-2)9-7-16/h3-12,17,25,31H,13-14H2,1-2H3 |
InChI Key |
PURXEQFBZQESMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(F)(F)F)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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